molecular formula C8H11N3O3 B8507302 2-Nitro-1-(oxan-2-yl)-1H-imidazole CAS No. 88135-08-4

2-Nitro-1-(oxan-2-yl)-1H-imidazole

Cat. No. B8507302
CAS RN: 88135-08-4
M. Wt: 197.19 g/mol
InChI Key: XJKIBOPVLUIUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-1-(oxan-2-yl)-1H-imidazole is a useful research compound. Its molecular formula is C8H11N3O3 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nitro-1-(oxan-2-yl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-1-(oxan-2-yl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88135-08-4

Product Name

2-Nitro-1-(oxan-2-yl)-1H-imidazole

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

2-nitro-1-(oxan-2-yl)imidazole

InChI

InChI=1S/C8H11N3O3/c12-11(13)8-9-4-5-10(8)7-3-1-2-6-14-7/h4-5,7H,1-3,6H2

InChI Key

XJKIBOPVLUIUSY-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=CN=C2[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 0.113 g (1.0 mmol) of 2-nitroimidazole and 10 ml of 2,3-dihydropyran was stirred at 80° C. in the presence of 5 mg of p-toluenesulfonic acid for 1 hr. according to the procedure of Robins et al. [J. Am. Chem. Soc 83, 2574 (1961)]. The excess of 2,3-dihydropyran was removed under reduced pressure. The residue was chromatographed on silica gel by elution with ethyl acetate-benzene mixture (employing a gradient from 9:1 to 1:1) to provide 0.165 g (83.7%) of the title compound, which was recrystallized from petroleum ether, mp 50° C.
Quantity
0.113 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 mg
Type
reactant
Reaction Step Two
Yield
83.7%

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